molecular formula C16H14N2O2 B8487613 N-Benzyl-2-oxoindoline-5-carboxamide

N-Benzyl-2-oxoindoline-5-carboxamide

Cat. No.: B8487613
M. Wt: 266.29 g/mol
InChI Key: NRKYKKXSERTSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-oxoindoline-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research, designed for Research Use Only. This product is not intended for diagnostic or therapeutic applications. This compound is structurally related to a novel class of multi-target kinase inhibitors based on a carboxamide scaffold. Such inhibitors have demonstrated potent activity against key oncogenic kinases, including Dyrk1A, Dyrk1B, and Clk1, which are overexpressed in various cancers and play crucial roles in cell proliferation, survival, and the maintenance of chemoresistance . The core oxoindoline structure is a privileged scaffold in drug discovery, often associated with biologically active molecules. In a research setting, this compound serves as a valuable chemical tool for investigating multi-targeted anticancer strategies. Its proposed mechanism involves the simultaneous inhibition of multiple kinase signaling pathways, which can lead to the arrest of the cancer cell cycle (specifically in the G2/M phase) and the induction of apoptosis (programmed cell death) through the modulation of key markers like caspase-3, Bax, and Bcl-2 . Researchers can utilize this compound to explore complex kinase networks and develop new approaches for targeting heterogeneous cancers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-benzyl-2-oxo-1,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C16H14N2O2/c19-15-9-13-8-12(6-7-14(13)18-15)16(20)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,20)(H,18,19)

InChI Key

NRKYKKXSERTSFD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)NC1=O

Origin of Product

United States

The Enduring Significance of Indoline and Oxindole Scaffolds in Medicinal Chemistry

The indoline (B122111) and oxindole (B195798) ring systems are bicyclic heterocyclic structures that are prominently featured in a vast array of natural products and synthetic compounds with significant biological activities. nih.govgoogle.com Their prevalence in medicinal chemistry stems from their ability to mimic the structure of peptides and interact with a wide range of biological targets, including enzymes and receptors. google.com

The indole (B1671886) scaffold, a related aromatic heterocycle, is a fundamental component of the essential amino acid tryptophan and serves as a precursor to a multitude of secondary metabolites with diverse physiological roles. google.com This natural prevalence has inspired medicinal chemists to explore indole, indoline, and oxindole derivatives for therapeutic applications. Consequently, these scaffolds are found in drugs with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.gov The versatility of these core structures allows for the synthesis of large libraries of compounds, enabling the exploration of structure-activity relationships and the optimization of drug candidates.

Structural Context of N Benzyl 2 Oxoindoline 5 Carboxamide Within the Oxindole Chemical Space

N-Benzyl-2-oxoindoline-5-carboxamide is a synthetic compound that features the characteristic 2-oxindole core. This core consists of a benzene (B151609) ring fused to a five-membered heterocyclic ring containing a nitrogen atom and a carbonyl group at the second position. In this specific molecule, a carboxamide group is attached at the fifth position of the oxindole (B195798) ring, and the amide nitrogen is substituted with a benzyl (B1604629) group.

This compound has been identified as a crucial intermediate in the synthesis of a novel class of potent and selective inhibitors of G protein-coupled receptor kinase 5 (GRK5). nih.gov GRK5 is a serine/threonine kinase that plays a significant role in the regulation of G protein-coupled receptors and has been implicated in disease states such as heart failure and cancer. nih.gov

The synthesis of this compound is achieved through an amide coupling reaction. nih.gov Its chemical and structural properties have been well-characterized, as detailed in the table below.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C16H14N2O2
Calculated Mass (ESI-MS) 266.11
Observed Mass (ESI-MS) [M+1] 267.2180
HPLC Retention Time (min) 4.822

Data sourced from a study on GRK5 inhibitors. nih.gov

Overview of Research Directions on N Benzyl 2 Oxoindoline 5 Carboxamide Derivatives

Precursor Synthesis: 2-Oxoindoline-5-carboxylic Acid Derivatization

The synthesis of this compound typically commences with the preparation and derivatization of its key precursor, 2-oxoindoline-5-carboxylic acid. A common route to this intermediate involves the synthesis of ethyl 2-oxindoline-5-carboxylate. nih.gov One established method starts from ethyl 4-aminobenzoate, which is treated with tert-butyl hypochlorite (B82951), followed by ethyl(methylthio) acetate (B1210297) and triethylamine, and then dilute hydrochloric acid to yield ethyl 3-(methylthio)-2-oxindoline-5-carboxylate. nih.gov Subsequent reductive desulfurization of this intermediate, often using Raney Nickel, affords the desired ethyl 2-oxindoline-5-carboxylate. nih.gov

Once the 2-oxoindoline-5-carboxylic acid or its ester is obtained, it must be activated for the subsequent amidation reaction. Standard procedures for this derivatization include converting the carboxylic acid to a more reactive species such as an acyl chloride, mixed anhydride (B1165640), or an activated ester. The conversion to 2-oxoindoline-5-carbonyl chloride, for example, can be achieved using common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent. This activated intermediate is then ready to react with benzylamine (B48309) to form the target carboxamide.

N-Alkylation Methodologies for Benzyl (B1604629) Substitution

The introduction of the benzyl group at the N-1 position of the oxindole (B195798) ring is a critical step in the synthesis. This N-alkylation is typically performed on the 2-oxoindoline-5-carboxylic acid ester intermediate to prevent side reactions with the carboxylic acid group. The reaction generally involves deprotonation of the oxindole nitrogen with a suitable base, followed by nucleophilic substitution with a benzyl halide, most commonly benzyl bromide.

Various bases and reaction conditions can be employed for this transformation, with the choice often influencing reaction efficiency and yield. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hexamethyldisilazide. nih.gov The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Recent advancements have focused on asymmetric phase-transfer catalysis to achieve enantioselective alkylations on substituted oxindoles, generating products with quaternary stereocenters. nih.gov While the parent this compound is not chiral at the C-3 position, these methodologies are crucial for the synthesis of more complex, biologically active analogues. For instance, N-protected oxindole derivatives bearing ester moieties at the C-3 position can undergo enantioselective alkylation with various benzyl bromides under base-free, biphasic conditions using specifically designed phase-transfer catalysts. nih.gov

Table 1: Methodologies for N-Alkylation of Oxindole Derivatives
Oxindole SubstrateAlkylating AgentCatalyst/BaseSolventKey FindingsReference
N-unsubstituted oxindoleN-methylbis(2-chloroethyl)amineSodium hexamethyldisilazideNot specifiedForms a dianion intermediate for spirocyclization. nih.gov
3-Substituted N-protected oxindoleBenzyl bromideQuinine-derived phase-transfer catalystBiphasic (e.g., Toluene/H₂O)Achieves high enantioselectivity (up to 90% ee) under base-free conditions. nih.gov
3-AryloxindoleCinnamyl carbonateMolybdenum catalystNot specifiedN-benzyl protecting group gave results similar to N-methyl. nih.gov

Carboxamide Formation via Amidation Reactions

The final step in the targeted synthesis is the formation of the carboxamide linkage. This is achieved through the reaction of an activated 2-oxoindoline-5-carboxylic acid derivative with benzylamine. If the synthesis starts with the N-benzylated ester (e.g., ethyl 1-benzyl-2-oxoindoline-5-carboxylate), the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with benzylamine using standard peptide coupling reagents. Such reagents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or propylphosphonic anhydride (T3P).

Alternatively, direct amidation of the carboxylic acid with benzylamine can be promoted by heterogeneous Lewis acid catalysts like Niobium(V) oxide (Nb₂O₅). researchgate.netresearchgate.net This method is advantageous as it can tolerate various functional groups and often proceeds under refluxing conditions in a solvent like toluene, with the catalyst being reusable. researchgate.netresearchgate.net The reaction involves the activation of the carboxylic acid's carbonyl group by the Lewis acid sites on the catalyst surface, facilitating the nucleophilic attack by the amine. researchgate.net

Table 2: Selected Catalytic Systems for Amidation Reactions
Carboxylic AcidAmineCatalyst/ReagentConditionsKey AdvantageReference
VariousAniline or BenzylamineNb₂O₅ (heterogeneous)Toluene, refluxReusable, base-tolerant Lewis acid catalyst. researchgate.netresearchgate.net
1H-indole-5-carboxylic acid1-BenzylpiperidineEDC, HOBtDMF, room temp.Standard peptide coupling for complex amides. nih.gov
VariousAnilineZrCl₄ (homogeneous)Not specifiedEffective homogeneous Lewis acid catalyst. researchgate.net

Multicomponent Reaction Approaches to Oxindole Carboxamide Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer an efficient and atom-economical pathway to complex molecules like oxindole carboxamides. beilstein-journals.orgmdpi.com These strategies can rapidly build molecular diversity by assembling the core structure and introducing desired functionalities simultaneously.

One such approach involves a palladium-catalyzed three-component reaction of α-bromo diazoacetates, alcohols, and imines, which leads to the formation of oxindole-derived oxalamides. acs.org This process enables the concurrent formation of C=O and C-N bonds at the carbynoid center. acs.org Another strategy utilizes a palladium-catalyzed reaction involving 2-ethynylanilines, carbon monoxide, and perfluoroalkyl iodides in the presence of a boronic acid, proceeding through an intramolecular aminocarbonylation to construct the 3-methyleneoxindole (B167718) core. beilstein-journals.org While not directly yielding this compound, these MCRs represent a powerful methodology for synthesizing structurally diverse analogues and libraries of oxindole carboxamides.

Novel Synthetic Routes and Methodological Advancements for Oxindole Derivatives

Research into the synthesis of oxindoles is a vibrant field, driven by the prevalence of this scaffold in bioactive natural products and pharmaceuticals. nih.gov Numerous novel synthetic strategies have been developed, focusing on efficiency, selectivity, and functional group tolerance.

Cyclization Reactions for Oxindole Scaffold Assembly

The construction of the core oxindole ring system is a key challenge, and various cyclization strategies have been devised. rsc.org Palladium-catalyzed reactions are prominent, including the cyclization of 2-(alkynyl)aryl isocyanates with amides to stereoselectively form 3-(amidoalkylidene)oxindoles. acs.org This reaction introduces both a C-N and a C-C bond across the alkyne moiety. acs.org

Transition-metal-free approaches have also been developed. One method involves the reaction of N-alkyl or N-aryl anilines with disubstituted ketenes. nih.gov The resulting amide enolates undergo a single electron transfer oxidation, leading to a homolytic aromatic substitution that provides 3,3-disubstituted oxindoles in good yields. nih.gov Another novel approach is the phenoxide cyclization, where N-(3-hydroxy)monoanilide of maleic esters undergoes an intramolecular cross-dehydrogenative coupling to yield 6-hydroxy-2-oxindole derivatives. acs.org

Spirocyclic Oxindole Analogue Synthesis

Spirocyclic oxindoles, where the C-3 position of the oxindole is part of a second ring system, are a particularly important class of analogues due to their prevalence in natural products and their complex three-dimensional structures. rsc.orgrsc.org A multitude of synthetic methods have been developed to access these challenging targets.

An efficient, scalable synthesis of a spirocyclic oxindole analogue involves the dianion alkylation and subsequent cyclization of ethyl 2-oxindoline-5-carboxylate. nih.gov Stereoselective synthesis can be achieved via Prins cyclizations of homoallylic and bis-homoallylic alcohols with isatin (B1672199) ketals to form spirocyclic oxindole pyran and oxepene frameworks. acs.org Oxidative ring contraction reactions using various oxidants like tert-butyl hypochlorite or N-bromosuccinimide also provide a route to spiro-oxindoles from larger ring systems. benthamdirect.com Furthermore, cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides derived from isatins, are powerful tools for constructing highly functionalized spiropyrrolidine-oxindoles. rsc.org

Table 3: Summary of Synthetic Approaches to Spirocyclic Oxindoles
MethodologyKey ReactantsKey FeaturesReference
Dianion Alkylation/CyclizationEthyl 2-oxindoline-5-carboxylate, N-methylbis(2-chloroethyl)amineScalable, avoids chromatographic purification. nih.gov
Prins CyclizationIsatin ketals, homoallylic alcoholsHighly stereoselective formation of pyran and oxepene spirocycles. acs.org
Oxidative Ring ContractionCarbazole derivatives, various oxidants (e.g., t-BuOCl)Provides access to complex natural product-like scaffolds. benthamdirect.com
[3+2] CycloadditionIsatins, amino acids, dipolarophilesConstructs highly functionalized spiropyrrolidine-oxindoles. rsc.org

Computational and Theoretical Investigations of N Benzyl 2 Oxoindoline 5 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the molecular-level characteristics of a compound. These methods solve complex equations to describe the distribution of electrons and the resulting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. bohrium.com It is widely employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. bohrium.comdntb.gov.ua For heterocyclic compounds similar to N-Benzyl-2-oxoindoline-5-carboxamide, DFT calculations, often using the B3LYP functional with basis sets like 6-311G or 6-31+G(d,p), have proven reliable for predicting structural and electronic properties that align well with experimental findings. researchgate.netnih.gov These calculations provide the foundational data for more detailed analyses of the molecule's reactivity and electronic nature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.govresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com

A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govmdpi.com Conversely, a large energy gap indicates high stability and low reactivity. mdpi.com From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. researchgate.net

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)S = 1 / 2ηThe reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Potential (μ)μ = -(I + A) / 2The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω)ω = μ2 / 2ηMeasures the propensity of a species to accept electrons.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded for interpretation. nih.gov

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.govresearchgate.net

Green Regions: Correspond to areas of neutral or zero potential. nih.gov

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the oxo and carboxamide groups, identifying them as likely sites for electrophilic interaction and hydrogen bond acceptance. Positive potential (blue) would likely be concentrated around the hydrogen atoms, particularly the amide N-H group.

Natural Population Analysis (NPA) provides a method for calculating the distribution of electronic charge on each atom within a molecule. This analysis offers a more detailed, quantitative picture of charge distribution than MEP. In studies of similar N-benzyl heterocyclic compounds, NPA calculations have shown that carbon atoms bonded to highly electronegative atoms (like oxygen and nitrogen) tend to carry a significant positive charge. nih.gov For instance, the carbon atoms of the carbonyl groups in the oxoindoline ring and the carboxamide function would be expected to be highly electron-deficient and thus positively charged. Conversely, the oxygen and nitrogen atoms would carry the highest negative charges. nih.gov This detailed charge distribution is crucial for understanding the molecule's dipole moment and its interactions with other molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and interaction of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule might bind to its biological target. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. nih.gov

Molecular docking simulations predict the specific binding mode—the three-dimensional orientation and conformation of the ligand within the active site of the target protein. nih.gov These simulations also calculate a binding affinity or docking score, usually expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. A more negative score typically indicates a more favorable and stable binding interaction. researchgate.net

Docking studies on related isatin (B1672199) and indole (B1671886) derivatives have revealed key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. nih.govnih.gov For this compound, key interactions would likely involve:

Hydrogen bonding from the amide N-H group (donor) and the carbonyl oxygens (acceptors).

π-π stacking or π-cation interactions involving the aromatic rings of the indoline (B122111) and benzyl (B1604629) groups.

The results of such simulations are often presented in a table format, detailing the predicted binding energy and the specific amino acid residues involved in the interaction.

Illustrative Example of Docking Results for an Oxoindoline Derivative
CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Oxoindoline AnalogProtein Kinase X-9.2Lys76, Glu91Hydrogen Bond
Tyr157π-π Stacking
This compound (Hypothetical)Protein Kinase X-9.8Lys76, Asp161Hydrogen Bond (Amide N-H, Carbonyl O)
Phe158π-π Stacking (Benzyl Ring)

Identification of Key Interacting Residues

No specific molecular docking studies were found for this compound that would allow for the identification of key interacting amino acid residues within a protein target. For such an analysis to be conducted, the compound would need to be computationally docked into the binding site of a specific protein, and the resulting interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with surrounding residues would be cataloged.

In Silico ADMET Prediction and Drug-Likeness Assessment

A specific in silico ADMET profile and drug-likeness assessment for this compound has not been published in the available scientific literature. This type of assessment involves using computational models to predict the pharmacokinetic and pharmacodynamic properties of a compound. mdpi.comnih.gov These predictions help to evaluate a molecule's potential as a drug candidate by estimating its properties according to established criteria like Lipinski's Rule of Five. ymerdigital.com

Table 1: Illustrative ADMET and Drug-Likeness Parameters (Hypothetical Data) This table is for illustrative purposes only, as no specific data was found for this compound.

Property Predicted Value Compliance
Molecular Weight N/A N/A
LogP N/A N/A
Hydrogen Bond Donors N/A N/A
Hydrogen Bond Acceptors N/A N/A
Human Intestinal Absorption N/A N/A
Blood-Brain Barrier Permeation N/A N/A

In Vitro Biological Activities and Molecular Mechanisms of N Benzyl 2 Oxoindoline 5 Carboxamide Analogues

Enzyme Inhibition Studies

The 2-oxoindoline core structure, combined with a carboxamide linker and various substituents, has proven to be a privileged pharmacophore for targeting diverse enzyme active sites. nih.gov Research has focused on its ability to inhibit cholinesterases, protein kinases, deubiquitinases, and viral polymerases.

Derivatives of 2-oxoindoline carboxamide have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission. nih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov One notable analogue, which incorporates a 2-oxoindoline moiety, demonstrated strong inhibitory effects on both enzymes, with IC50 values in the sub-micromolar range. nih.gov This suggests that the 2-oxoindoline structure is a key feature for potent cholinesterase inhibition. nih.gov

CompoundTarget EnzymeInhibitory Concentration (IC50)Reference
Compound 8i (N-benzyl-2-oxoindoline derivative)Acetylcholinesterase (eeAChE)0.39 µM nih.gov
Compound 8i (N-benzyl-2-oxoindoline derivative)Butyrylcholinesterase (eqBChE)0.28 µM nih.gov

Kinetic studies of compounds related to the N-benzyl-carboxamide scaffold help to elucidate their mechanism of action. For instance, E2020 (Donepezil), a well-known AChE inhibitor with a related N-benzylpiperidine structure, demonstrates a mixed-type inhibition pattern according to Lineweaver-Burk plot analysis. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular docking studies of 2-oxoindoline analogues have provided further mechanistic insights, suggesting a dual-site binding mode. nih.gov The N-benzylpiperidine portion of the molecule interacts with the catalytic active site (CAS), while the 2-oxoindoline moiety binds to the peripheral anionic site (PAS) of the enzyme. This interaction at two distinct sites explains the potent inhibitory activity observed. nih.gov For other cholinesterase inhibitors, noncompetitive inhibition is a frequently observed mechanism. nih.gov

The progression of Alzheimer's disease involves changes in the activity of both AChE and BChE, making the development of dual inhibitors a compelling therapeutic strategy. nih.gov Analogues based on the 2-oxoindoline scaffold have been specifically evaluated as dual-target inhibitors. nih.gov Compound 8i , for example, shows balanced and potent inhibitory activity against both cholinesterases. nih.gov The design of such dual inhibitors is based on the premise that the 2-oxoindoline acts as a key structure for binding to both enzymes, while other parts of the molecule, like the N-benzylpiperidine group, contribute to interactions within the active site gorge. nih.gov This strategy aims to provide a more comprehensive therapeutic effect throughout the different stages of the disease. nih.gov

The oxindole (B195798) scaffold is a core component of several approved tyrosine kinase inhibitors, and its derivatives are actively being explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of tumor angiogenesis. nih.govnih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy to disrupt the blood supply to tumors. nih.gov Various indole (B1671886) and oxindole carboxamide derivatives have demonstrated significant VEGFR-2 inhibition. For example, a series of N′-(2-oxoindolin-3-ylidene) carbohydrazides was investigated, with one analogue showing potent activity against the VEGFR-2 kinase. researchgate.net

Compound Class/DerivativeTarget EnzymeInhibitory Concentration (IC50)Reference
N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazideVEGFR-20.33 µM researchgate.net
Indole-2-carboxamide derivative 49eVEGFR-21.10 nM nih.gov
Nicotinamide-based derivative 6VEGFR-260.83 nM mdpi.com

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, plays a critical role in cellular DNA damage response pathways, including the Fanconi anemia pathway and translesion synthesis. nih.govgoogle.com This function makes the USP1/UAF1 complex an attractive target for developing anticancer agents, particularly to overcome resistance to DNA-damaging drugs like cisplatin. nih.govnih.gov While research on oxindole carboxamides as USP1 inhibitors is not extensively documented in the reviewed literature, related N-benzyl derivatives have been developed. A series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives were synthesized and evaluated as potent USP1/UAF1 inhibitors. researchgate.net These studies highlight the potential of the N-benzyl moiety in targeting this deubiquitinase complex, suggesting a possible avenue for the future design of oxindole-based analogues. researchgate.net Known potent inhibitors of USP1/UAF1, such as ML323, have been developed with nanomolar efficacy and high selectivity. nih.gov

The Dengue virus non-structural protein 5 (NS5) contains an RNA-dependent RNA polymerase (RdRp) domain that is essential for viral replication, making it a prime target for antiviral drug development. A series of novel oxindoline carboxamide derivatives were specifically designed and synthesized to inhibit the RdRp activity of DENV. nih.gov The inhibitory potential of these compounds was evaluated through binding analysis, which demonstrated a high affinity for the NS5 RdRp enzyme. nih.gov Several analogues were identified with strong binding constants in the low micromolar range, establishing them as promising lead compounds for further optimization in the development of anti-dengue therapeutics. nih.gov

CompoundTarget EnzymeDissociation Constant (KD)Reference
OCA-10cDENV NS5 RdRp1.376 µM nih.gov
OCA-10fDENV NS5 RdRp1.63 µM nih.gov
OCA-10jDENV NS5 RdRp7.08 µM nih.gov
OCA-10iDENV NS5 RdRp9.32 µM nih.gov

Glycogen Synthase Kinase 3 Beta (GSK3β) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in a multitude of cellular processes. Its hyperactivity is often linked to the pathogenesis of various diseases. The enzyme exists in two isoforms, GSK-3α and GSK-3β. researchgate.net Analogues of N-benzyl-2-oxoindoline-5-carboxamide have been investigated as inhibitors of this kinase.

Notably, compounds from the oxindole pyridine (B92270) series, such as AZD1080, have been identified as orally bioactive GSK-3 inhibitors with favorable drug-like properties. While these specific analogues showed dose-dependent inhibition of tau hyper-phosphorylation in rodent models, further clinical development was halted due to side effects observed in preclinical toxicology studies.

In the pursuit of new treatments for mood disorders, a series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide analogues were developed as potent ATP-competitive GSK-3β inhibitors. researchgate.net By leveraging the X-ray co-crystal structure of an initial compound with GSK-3β, researchers optimized substitutions at the indazole 5-position and the piperidine-nitrogen to enhance inhibitory potency and cellular activity. researchgate.net

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibition of this enzyme can delay glucose absorption, representing a therapeutic strategy for managing type 2 diabetes. nih.gov Various analogues featuring the N-benzyl carboxamide moiety have demonstrated potent α-glucosidase inhibitory activity, often significantly exceeding that of the standard drug, acarbose (B1664774). mdpi.com

For instance, a series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides were synthesized and evaluated, with the majority showing high inhibition. The most potent compounds in this series, 11j and 11i , exhibited IC₅₀ values of 45.26 µM and 46.25 µM, respectively, which is substantially more potent than acarbose (IC₅₀ = 750.1 µM). Kinetic studies revealed that compound 11j acts as a competitive inhibitor.

Another study focused on 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl]-N-arylacetamides. Several of these compounds emerged as powerful inhibitors, with IC₅₀ values superior to that of acarbose (IC₅₀ = 58.8 μM). mdpi.com The most active derivatives from this research included 12a , 12d , and 12g , as detailed in the table below. mdpi.com

Table 1: α-Glucosidase Inhibitory Activity of Selected N-Arylacetamide Analogues

CompoundIC₅₀ (µM)
11i 46.25 ± 0.89
11j 45.26 ± 0.03
12a 18.25
12d 20.76
12g 24.24
Acarbose (Standard) 750.1 ± 0.23
Acarbose (Standard) 58.8

Data sourced from multiple studies with different batches of the standard drug.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its dysregulation is a common feature in many cancers, making it a key target for anticancer drug development. tandfonline.com The oxindole scaffold, a core component of this compound, is integral to several classes of potent CDK2 inhibitors.

Research into 5-substituted-indole-2-carboxamides has led to the discovery of dual inhibitors of both CDK2 and the epidermal growth factor receptor (EGFR). nih.gov Several compounds from this series demonstrated potent CDK2 inhibition, with IC₅₀ values in the low nanomolar range, comparable or superior to the reference inhibitor dinaciclib. nih.gov

Similarly, a series of spiro-indeno[1,2-b]quinoxalines incorporating a benzimidazole (B57391) scaffold were evaluated for CDK2 inhibition. Compound 6b from this series showed promising activity with an IC₅₀ of 177.4 nM, which was comparable to the well-known CDK inhibitor roscovitine (B1683857) (IC₅₀ = 141 nM). tandfonline.com Benzylidene benzofuranone analogues have also been investigated, with compound NISOA4 showing notable inhibition of the CDK2/Cyclin A enzyme target. nih.gov

Table 2: CDK2 Inhibitory Activity of Selected Analogues

CompoundScaffoldIC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
5j 5-substituted-indole-2-carboxamide16Dinaciclib20
5i 5-substituted-indole-2-carboxamide24Dinaciclib20
5g 5-substituted-indole-2-carboxamide33Dinaciclib20
5c 5-substituted-indole-2-carboxamide46Dinaciclib20
6b Spiro-indeno[1,2-b]quinoxaline177.4Roscovitine141

Tubulin Polymerization Inhibition

Microtubules are essential components of the cellular cytoskeleton, playing a pivotal role in mitosis. Disrupting their dynamics by inhibiting tubulin polymerization is a proven strategy in cancer therapy. ccspublishing.org.cn The N-benzyl arylamide structure has been successfully utilized to design potent tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. ccspublishing.org.cn

One notable derivative, 13n (MY-1388) , demonstrated excellent antiproliferative activities against multiple cancer cell lines, with IC₅₀ values in the nanomolar range. ccspublishing.org.cn This compound was particularly effective against drug-resistant cell lines, showing significantly greater potency than paclitaxel (B517696) in A549/Taxol (paclitaxel-resistant lung cancer) and MCF-7/ADR (adriamycin-resistant breast cancer) cells. ccspublishing.org.cn The mechanism involves binding to the colchicine site on β-tubulin, which disrupts microtubule networks, induces mitotic arrest, and ultimately leads to apoptosis. ccspublishing.org.cn

Other indole-based derivatives have also shown potent tubulin polymerization inhibition. Hybrids of indole-pyrimidine containing a piperazine (B1678402) moiety were found to be cytotoxic, with the most promising compound inhibiting tubulin polymerization with an IC₅₀ of 11.2 μM. nih.gov Similarly, certain 2-phenylindole (B188600) derivatives inhibit tubulin polymerization with IC₅₀ values between 1.0 and 2.0 μM. nih.gov

Table 3: Tubulin Polymerization Inhibitory Activity of Selected Analogues

CompoundTargetIC₅₀ (µM)
2-phenylindole derivative (36) Tubulin Polymerization1.0–2.0
Indole-pyrimidine hybrid (40) Tubulin Polymerization11.2
1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (7f) Tubulin Polymerization2.04

Clk/Dyrk Kinase Inhibition

Dual-specificity tyrosine-regulated kinases (Dyrks) and Cdc2-like kinases (Clks) are implicated in cancer cell proliferation and survival, making them attractive targets for multi-targeted cancer therapies. nih.govresearchgate.net A novel class of N-benzylated 5-hydroxybenzothiophene-2-carboxamides, which are structural analogues of the indoline (B122111) series, have been developed as group-selective inhibitors targeting Dyrk1A, Dyrk1B, and Clk1. nih.gov

By modifying an earlier class of selective Clk1 inhibitors, researchers broadened the inhibitory effect to include Dyrk kinases. nih.gov Within the synthesized series, compounds 12 and 17 were identified as the most potent multi-kinase inhibitors against Dyrk1A, Dyrk1B, and Clk1. nih.govnih.gov Further assessment revealed that these lead compounds also possessed inhibitory activity against Haspin and Clk2, two other kinases implicated in cancer. nih.govnih.gov The m-chloro derivative (compound 3 ) also showed increased potency against all three target kinases compared to the initial probe compound. nih.gov

Table 4: Clk/Dyrk Kinase Inhibitory Activity of N-Benzylated 5-Hydroxybenzothiophene-2-carboxamide Analogues

CompoundDyrk1A IC₅₀ (nM)Dyrk1B IC₅₀ (nM)Clk1 IC₅₀ (nM)
1 >1000 (46% inhib. @ 1µM)833740
2 (o-chloro) 700>1000769
3 (m-chloro) 751530257

Antiproliferative and Anticancer Activities in Cell Lines

Analogues based on the this compound scaffold have demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines. These activities are often the direct result of the molecular mechanisms described previously, such as the inhibition of critical kinases or the disruption of fundamental cellular processes like mitosis.

In Vitro Cytotoxicity Assessment in Human Cancer Cell Lines

The anticancer potential of these compounds has been extensively validated through in vitro cytotoxicity assays. A series of novel (Z)-methyl 1-benzyl-3-((2,5-dioxoimidazolidin-4-ylidene)methyl)-1H-indoles and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)thiazolidine-2,4-diones were evaluated against a panel of 60 human tumor cell lines. nih.gov Compound 3i from this series showed particularly potent growth inhibition against melanoma (UACC-257, GI₅₀ = 13.3 nM) and ovarian cancer (OVCAR-8, GI₅₀ = 19.5 nM) cells. nih.gov

The tubulin inhibitor MY-1388 was highly effective against gastric cancer cell lines and, importantly, demonstrated superior potency to standard chemotherapeutics in drug-resistant lung (A549/Taxol), breast (MCF-7/ADR), and gastric (SGC-7901/ADR) cancer cell lines. ccspublishing.org.cn Furthermore, newly designed 2-oxoindoline-based acetohydrazides showed notable cytotoxicity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells, with the most potent compound, 4o , being three to five times more cytotoxic than the procaspase-3 activating control compound, PAC-1. nih.gov

Table 5: In Vitro Cytotoxicity (IC₅₀/GI₅₀) of Selected Analogues in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀/GI₅₀ (µM)
3i UACC-257Melanoma0.0133
3i OVCAR-8Ovarian0.0195
MY-1388 A549/TaxolLung (Paclitaxel-Resistant)0.045
MY-1388 MCF-7/ADRBreast (Adriamycin-Resistant)0.0227
MY-1388 SGC-7901/ADRGastric (Adriamycin-Resistant)0.0188
5g General PanelVarious0.055 (Mean)
5i General PanelVarious0.049 (Mean)
5j General PanelVarious0.037 (Mean)
14 (Topo I/II Inhibitor) MCF-7Breast3.53

GI₅₀ represents the concentration for 50% growth inhibition. nih.gov

Antidiabetic Activity (in vitro mechanisms)

The exploration of this compound analogues has revealed significant potential in the management of hyperglycemia, primarily through the in vitro inhibition of key carbohydrate-hydrolyzing enzymes. The primary molecular mechanisms identified for the antidiabetic effects of these compounds are the inhibition of α-glucosidase and α-amylase. These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition can effectively reduce postprandial glucose levels, a key strategy in managing type 2 diabetes. nih.govnih.gov

The inhibition of α-glucosidase, located in the brush border of the small intestine, prevents the cleavage of disaccharides and oligosaccharides into absorbable monosaccharides. mdpi.com Similarly, inhibiting α-amylase, found in saliva and pancreatic secretions, slows the breakdown of complex carbohydrates like starch into smaller sugar units. nih.govmdpi.com By targeting these enzymes, 2-oxoindoline derivatives can delay carbohydrate digestion and absorption, thereby mitigating sharp increases in blood glucose after meals. nih.gov

Research has focused on various substituted 2-oxoindoline (also known as indolin-2-one or oxindole) derivatives to understand their structure-activity relationships and enhance their inhibitory potency.

Inhibition of α-Glucosidase by 2-Oxoindoline Analogues

Numerous studies have demonstrated that analogues based on the 2-oxoindoline scaffold are potent inhibitors of α-glucosidase. For instance, a series of 3,5-disubstituted indolin-2-one derivatives were evaluated, with several compounds showing significant inhibitory activity. nih.gov The most active compound from this series, compound 5f , displayed an IC50 value of 6.78 µM against yeast α-glucosidase. nih.gov

Another study on 6-chloro-3-oxindole derivatives identified several potent inhibitors, with compound 2 being exceptionally active with an IC50 value of 2.71 µM, which is significantly more potent than the standard drug acarbose (IC50, 38.25 µM). cncb.ac.cn This highlights that specific substitutions on the oxindole ring are crucial for potent enzyme inhibition.

Furthermore, a series of 3,3-di(indolyl)indolin-2-ones showed promising results, with a preference for higher α-glucosidase inhibition and lower α-amylase inhibition, which could reduce gastrointestinal side effects associated with dual inhibitors. researchgate.netnih.gov Compound 1i from this series exhibited a 67% inhibition of α-glucosidase, substantially higher than acarbose (19%) under the same conditions. researchgate.netnih.gov

The inhibitory potential of various 2-oxoindoline analogues against α-glucosidase is summarized in the table below.

Inhibition of α-Amylase by 2-Oxoindoline Analogues

The inhibitory activity of 2-oxoindoline analogues also extends to α-amylase. Indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been synthesized and evaluated against both α-glucosidase and α-amylase. nih.gov Within this series, certain compounds showed potent inhibition of both enzymes, with IC50 values for α-amylase inhibition ranging from 1.10 ± 0.10 µM to 14.90 ± 0.20 µM, compared to acarbose (IC50 = 12.20 ± 0.30 µM). nih.gov

Specifically, 3,3-di(indolyl)indolin-2-ones were found to have a lower inhibitory effect on α-amylase compared to α-glucosidase. For example, compound 1i showed 51% inhibition of α-amylase, whereas the standard drug acarbose showed 90% inhibition. researchgate.netnih.gov This selective inhibition is considered advantageous as it may minimize the gastrointestinal side effects that can arise from the excessive inhibition of α-amylase, which leads to the fermentation of undigested carbohydrates in the colon. researchgate.net

The inhibitory potential of various 2-oxoindoline analogues against α-amylase is summarized in the table below.

Future Directions and Unexplored Avenues in N Benzyl 2 Oxoindoline 5 Carboxamide Research

Exploration of Novel Synthetic Methodologies

Future research should include the development of more efficient and versatile synthetic routes to N-Benzyl-2-oxoindoline-5-carboxamide and its derivatives. While standard amide bond formation is applicable, exploring advanced methodologies could provide access to a wider range of analogs for biological screening. Promising avenues include:

Multicomponent Reactions (MCRs): Techniques like the Passerini or Ugi reactions could be adapted to generate libraries of oxindole (B195798) derivatives in a single, efficient step, which is highly valuable for drug discovery programs. researchgate.net

Palladium-Catalyzed Reactions: Recent advancements in palladium catalysis have enabled the creation of complex oxindole-derived oxalamides through three-component reactions under mild conditions, a strategy that could be explored for this scaffold. acs.orgacs.org

C-H Functionalization: Direct C-H functionalization or hydroxylation of the oxindole core offers a modern, atom-economical approach to creating novel derivatives that would be difficult to access through traditional methods. repec.org

Asymmetric Synthesis: Developing enantioselective synthetic methods is crucial, as the stereochemistry of substituents on the oxindole ring often has a significant impact on biological activity. rsc.orgrsc.org

Deepening Structure-Activity Relationship Understanding

A systematic investigation into the Structure-Activity Relationships (SAR) of this compound is a critical next step. This involves synthesizing and testing a matrix of analogs to determine how specific structural modifications influence biological activity. Key areas for modification include:

N-Benzyl Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the benzyl (B1604629) ring can probe steric and electronic requirements for target binding. nih.gov Studies on related N-benzyl phenethylamines show that such substitutions can dramatically alter receptor affinity and selectivity. nih.gov

Oxindole Core: Modifications at other positions of the oxindole ring, such as the C3, C4, C6, and C7 positions, could modulate the compound's physicochemical properties and biological effects.

Carboxamide Linker: Altering the linker between the oxindole core and the benzylamine (B48309) could influence the molecule's conformation and ability to form key hydrogen bonds with a target protein.

A comprehensive SAR study would provide invaluable data for designing more potent and selective compounds.

Expanded Computational Studies for Target Identification and Validation

In silico methods are powerful tools for accelerating drug discovery by predicting potential biological targets and elucidating binding modes. For this compound, computational studies can guide future experimental work.

Target Identification: Web-based platforms like PharmMapper, TarFisDock, and BindingDB can be used to screen the compound against databases of known protein structures to identify putative targets. researchgate.net This approach has successfully identified potential targets for other novel scaffolds. researchgate.net

Molecular Docking: Docking studies can predict the binding affinity and orientation of the compound within the active site of potential targets, such as receptor tyrosine kinases or cholinesterases. researchgate.netnih.gov This can help prioritize which derivatives to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the predicted ligand-protein complex over time, providing deeper insight into the binding interactions. bu.edu.eg

The table below summarizes computational tools and their potential applications for this research.

Table 1: Computational Approaches for Target Identification and Validation
Computational Tool/Method Application in Research Potential Outcome
PharmMapper, TarFisDock Reverse Pharmacophore Mapping Identification of a prioritized list of potential biological targets.
Molecular Docking (e.g., Glide, AutoDock) Binding Pose and Affinity Prediction Visualization of interactions with target proteins; ranking of derivative affinity. nih.govmdpi.com
Molecular Dynamics (MD) Simulations Complex Stability Assessment Confirmation of stable binding interactions within the target's active site. bu.edu.eg
Quantum Chemical Predictions Tautomeric Stability Analysis Determination of the most stable and likely active form of the molecule at physiological pH. nih.gov

Investigation of Additional Biological Targets and Pathways

The oxindole scaffold is associated with a wide range of pharmacological activities, suggesting that this compound may interact with multiple biological targets beyond those already identified for its analogs. researchgate.netnih.gov Future screening efforts should encompass a broad range of assays to uncover novel therapeutic potential.

Potential targets and pathways to investigate include:

Receptor Tyrosine Kinases (RTKs): Many oxindole-based molecules are known inhibitors of RTKs like VEGFR, FGFR1, and c-Kit, which are crucial targets in cancer therapy. nih.gov

Cholinesterases: Derivatives of N,C5-substituted-oxindoles have shown activity against butyrylcholinesterase, a target in Alzheimer's disease research. researchgate.net

Antiviral Targets: The structural similarity of the oxindole core to indole (B1671886) has led to the investigation of oxindole derivatives as inhibitors of HIV-1 Tat-mediated transcription. nih.gov

Ion Channels: Related carboxamide structures have been identified as potent antagonists of the TRPV1 ion channel, a target for analgesic drug development. nih.gov

Antimicrobial Targets: Various oxindole derivatives have demonstrated antimicrobial properties, making this a viable area for future screening. nih.gov

Multi-Targeted Ligand Design Strategies

Complex multifactorial diseases like cancer and neurodegenerative disorders often benefit from therapies that can modulate multiple targets simultaneously. researchgate.net The "one-drug, multiple-targets" approach, utilizing multi-target-directed ligands (MTDLs), is a promising therapeutic strategy. mdpi.com

The this compound scaffold is an excellent starting point for designing MTDLs. By strategically combining pharmacophoric elements from known inhibitors of different targets, it may be possible to create a single molecule with a desired polypharmacological profile. For instance, modifying the N-benzyl portion to mimic a feature of a kinase inhibitor while retaining the core's ability to inhibit another enzyme, like butyrylcholinesterase, could lead to novel treatments for diseases with complex pathologies. researchgate.netmdpi.com

Development of Prodrug Approaches for Enhanced Bioavailability

Poor water solubility and low bioavailability are common challenges in drug development. A prodrug strategy involves chemically modifying a drug to improve its pharmacokinetic properties. The active drug is then released in vivo through enzymatic or chemical cleavage.

For this compound, a prodrug approach could be employed to enhance its therapeutic potential. This could involve attaching a solubilizing promoiety, such as a phosphate (B84403) group or an amino acid, to the oxindole nitrogen or another suitable position. This modification could improve aqueous solubility and absorption, leading to higher bioavailability. While specific examples for this compound are lacking, the successful development of indole-based prodrugs like Fostemsavir demonstrates the viability of this strategy for related heterocyclic scaffolds. nih.gov

Application in Chemical Probe Development

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound scaffold could be adapted for this purpose. By incorporating specific functional groups, the molecule can be transformed into a probe for "activity-based protein profiling" or for visualizing biological targets.

Potential modifications include:

Affinity Labels: Introduction of a reactive group that can form a covalent bond with the target protein, allowing for its identification and isolation.

Fluorescent Tags: Attaching a fluorophore to a non-critical position on the molecule to enable visualization of its localization within cells via microscopy.

Biotinylation: Adding a biotin (B1667282) tag to facilitate the pulldown and identification of binding partners.

The development of such probes based on the this compound structure could significantly advance our understanding of its mechanism of action and the broader biology of its targets. repec.orgrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.